![molecular formula C19H25N3O5 B2754887 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)butan-1-one oxalate CAS No. 1396802-14-4](/img/structure/B2754887.png)

1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)butan-1-one oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

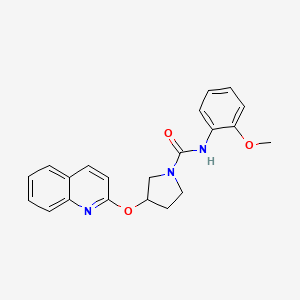

Molecular Structure Analysis

The structure of the synthesized compounds was established by NMR spectroscopy ( 1 H, 13 C), mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis

Imidazole compounds are known for their broad range of chemical and biological properties . They are used as important synthons in the development of new drugs .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications

Electrochemical and Corrosion Inhibition Studies

Benzimidazole derivatives have been explored for their inhibitory action on the corrosion of metals. For instance, a study by Yadav et al. (2016) investigated synthesized benzimidazole derivatives as corrosion inhibitors for N80 steel in hydrochloric acid. The derivatives showed high inhibition efficiency, which increased with the concentration of inhibitors. This study highlighted the potential of benzimidazole derivatives in protecting metal surfaces from corrosion in acidic environments (Yadav et al., 2016).

Synthesis and Characterization of Heterocyclic Compounds

Benzimidazole derivatives have been utilized in the synthesis of novel heterocyclic compounds with potential applications in various fields. Almansour et al. (2016) reported the synthesis, spectroscopic, X-ray diffraction, and DFT studies of novel benzimidazole fused-1,4-oxazepines. These compounds exhibited interesting molecular structures and charge distributions, with some showing potential for nonlinear optical (NLO) applications (Almansour et al., 2016).

Anticancer Agents

Benzimidazole derivatives bearing oxadiazole nucleus have been synthesized and evaluated for their anticancer activities. Rashid et al. (2012) synthesized a series of these derivatives, which were screened for in vitro anticancer activity, revealing significant to good activity against various cancer cell lines. One compound in particular was identified as a lead compound due to its significant growth inhibition activity (Rashid et al., 2012).

Antimicrobial Activity

Another application of benzimidazole derivatives is in the development of antimicrobial agents. A study by Konda et al. (2011) demonstrated the synthesis of imidazole-containing 1,5-benzodiazepines, which were evaluated for their antimicrobial activity. The newly synthesized compounds exhibited good antimicrobial properties, highlighting their potential as antimicrobial agents (Konda et al., 2011).

Materials Science and Coordination Polymers

Benzimidazole derivatives have been used in the self-assembly of coordination polymers with interesting structural motifs and potential applications in materials science. Lan et al. (2008) synthesized a series of mixed-ligand coordination complexes with benzimidazole derivatives, demonstrating diverse topological structures and luminescent properties, indicating their potential in materials science applications (Lan et al., 2008).

Mechanism of Action

The mechanism of action of imidazole compounds can vary widely depending on the specific compound and its intended use. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

As with any chemical, safety precautions should be taken when handling imidazole compounds. Direct contact with the compound may cause irritation to the skin, eyes, and respiratory tract . Appropriate laboratory safety procedures should be followed, and personal protective equipment such as lab gloves and safety goggles should be worn .

Properties

IUPAC Name |

1-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]butan-1-one;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O.C2H2O4/c1-2-5-17(21)19-10-8-14(9-11-19)12-20-13-18-15-6-3-4-7-16(15)20;3-1(4)2(5)6/h3-4,6-7,13-14H,2,5,8-12H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQDMYINZCBXNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCC(CC1)CN2C=NC3=CC=CC=C32.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-5-methylsulfanyl-N-[2-(prop-2-enoylamino)ethyl]furan-2-carboxamide](/img/structure/B2754806.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2754809.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxy-N-methylbenzamide](/img/structure/B2754812.png)

![4-ethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2754813.png)

![5-[(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)sulfamoyl]-2-methoxybenzamide](/img/structure/B2754814.png)

![N-benzyl-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide](/img/structure/B2754816.png)

![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2754817.png)

![(2-Amino-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophen-3-yl)(piperidin-1-yl)methanone](/img/structure/B2754820.png)

![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide](/img/structure/B2754827.png)